molecular formula C20H29N3O4S B2895960 2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide CAS No. 1049370-90-2

2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide

Cat. No. B2895960
CAS RN: 1049370-90-2
M. Wt: 407.53
InChI Key: IBDYDBCGJGTFDX-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H29N3O4S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors for Fibrosis and Cough Treatment

Research into closely related phosphatidylinositol 3-kinase (PI3K) inhibitors, such as 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, demonstrates the utility of these compounds in treating idiopathic pulmonary fibrosis and cough. Such inhibitors are under investigation for their therapeutic effects, supported by in vitro data and early-phase clinical studies (Norman, 2014).

Organophosphorus Compound Reactivators

The development of compounds like HLö 7 dimethanesulfonate, a reactivator against toxic organophosphorus compounds, showcases the role of sulfonamide derivatives in critical medical countermeasures. These compounds provide a foundation for creating treatments for exposure to nerve agents, demonstrating a broad spectrum of reactivation capabilities and potential for inclusion in emergency medical kits (Eyer et al., 2005).

Photosensitizers for Cancer Treatment

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy highlights their application in treating cancer. These compounds, characterized by their high singlet oxygen quantum yield, are essential for Type II photodynamic therapy mechanisms, presenting a significant advance in non-invasive cancer treatments (Pişkin, Canpolat, & Öztürk, 2020).

Enhancing Cognitive Properties via 5-HT6 Receptor Antagonism

Compounds such as SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) demonstrate the application of sulfonamide derivatives in enhancing cognitive functions. This particular compound, a potent 5-HT6 receptor antagonist, exhibits promising results in improving cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, attributed to enhancements in cholinergic function (Hirst et al., 2006).

Antimicrobial Agents

Research into benzenesulfonamides derived from 2-(4-methoxyphenyl)-1-ethanamine reveals their potential as antimicrobial agents. These compounds exhibit significant biofilm inhibitory action against Escherichia coli, offering insights into the development of less cytotoxic therapeutic agents for treating bacterial infections (Abbasi et al., 2019).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4S/c1-22-10-3-4-19(22)20(23-11-13-27-14-12-23)16-21-28(24,25)15-9-17-5-7-18(26-2)8-6-17/h3-8,10,20-21H,9,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYDBCGJGTFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=C(C=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)ethanesulfonamide

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